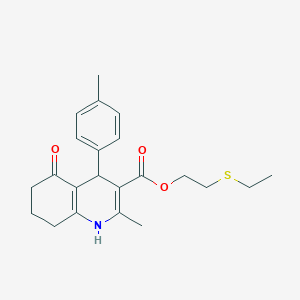

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-ethylsulfanylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-4-27-13-12-26-22(25)19-15(3)23-17-6-5-7-18(24)21(17)20(19)16-10-8-14(2)9-11-16/h8-11,20,23H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOANCKNJKSRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share some structural similarities and biological activities.

Quinoline derivatives: Other quinoline-based compounds also exhibit diverse biological activities and are used in similar research contexts.

Uniqueness

What sets 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that belongs to the class of quinoline derivatives. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The IUPAC name for the compound is 2-ethylsulfanylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate . Its molecular formula is , with a molecular weight of approximately 421.6 g/mol. The compound features a quinoline core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of This compound are summarized below:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of quinoline derivatives. For instance:

- A study indicated that quinoline compounds demonstrated significant activity against a variety of bacterial strains and fungi.

- The ethylsulfanyl group in this compound may enhance its lipophilicity, potentially improving its penetration into microbial membranes.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties:

- Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways.

- A derivative of this compound was tested in vitro against several cancer cell lines and showed promising cytotoxic effects.

Anti-inflammatory Activity

The potential anti-inflammatory effects of quinoline derivatives are noteworthy:

- Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- This compound may exhibit similar mechanisms due to its structural features.

The biological activity of This compound likely involves interactions with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Binding: It might bind to various receptors affecting cellular signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

| Study | Findings |

|---|---|

| Gursoy et al. (2020) | Identified structural analogs with significant antimicrobial activity against Gram-positive bacteria. |

| Al-Suwaidan et al. (2017) | Demonstrated anticancer effects in vitro using derivatives related to this compound. |

| Godhani et al. (2016) | Reported anti-inflammatory effects through inhibition of TNF-alpha production in macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.